molecular formula C5H10Cl2N4 B6146125 5-(aminomethyl)pyrimidin-4-amine dihydrochloride CAS No. 49615-39-6

5-(aminomethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B6146125
CAS No.: 49615-39-6
M. Wt: 197.1
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Description

5-(aminomethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4. It is a derivative of pyrimidine, an aromatic heterocycle that is a fundamental component of nucleic acids. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyrimidin-4-amine dihydrochloride typically involves the nucleophilic substitution reaction of pyrimidine derivatives. One common method includes the reaction of 2,4,5-trichloropyrimidine with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like DIPEA and solvents such as isopropanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(aminomethyl)pyrimidin-4-amine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving nucleic acid analogs and enzyme inhibitors.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)pyrimidine hydrochloride
  • 2,4-diaminopyrimidine
  • 5-(aminomethyl)-2-methylpyrimidine

Uniqueness

5-(aminomethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Properties

CAS No.

49615-39-6

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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